N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride
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Overview
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a benzothiazole ring, a pyrazole ring, and a morpholine moiety, making it a unique structure with diverse chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . Benzothiazole derivatives have shown potent inhibitory activity against this pathogen .
Mode of Action
The compound’s interaction with its target could potentially disrupt essential biological processes within the bacteria, leading to its death .
Pharmacokinetics
A study on similar benzothiazole derivatives suggests that they have a favourable pharmacokinetic profile .
Result of Action
The compound’s action results in the inhibition of M. tuberculosis growth, making it a potential candidate for anti-tubercular therapy . It exhibits bactericidal activity, indicating that it can kill bacteria rather than merely inhibiting their growth .
Biochemical Analysis
Biochemical Properties
N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication . Additionally, it interacts with proteins involved in cell signaling pathways, such as tyrosine kinase, thereby modulating cellular responses to external stimuli . The nature of these interactions is primarily based on the compound’s ability to form stable complexes with the active sites of these enzymes and proteins, leading to their inhibition or activation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by blocking the activity of key enzymes involved in DNA replication and repair . Furthermore, it affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . These cellular effects highlight the potential of this compound as a therapeutic agent for various diseases, including cancer and bacterial infections.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to the active sites of enzymes and proteins, thereby inhibiting their activity . For example, it binds to the active site of dihydroorotase, preventing the enzyme from catalyzing the conversion of dihydroorotate to orotate, a crucial step in pyrimidine biosynthesis . Additionally, it can activate certain enzymes by inducing conformational changes that enhance their catalytic activity . These binding interactions and enzyme modulations result in significant changes in cellular processes, such as DNA replication, transcription, and signal transduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its effectiveness, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . Its degradation products may also have biological activity, which can complicate the interpretation of experimental results . Therefore, careful consideration of the temporal effects and stability of this compound is essential for accurate biochemical analysis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit bacterial growth and reduce tumor size without causing significant toxicity . Higher doses may lead to adverse effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of the compound and its metabolites in the liver and kidneys . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome . These findings underscore the importance of optimizing the dosage of this compound to maximize its therapeutic benefits while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to pyrimidine biosynthesis and protein phosphorylation . This compound interacts with enzymes such as dihydroorotase and tyrosine kinase, affecting their activity and, consequently, the metabolic flux through these pathways . Additionally, it can alter metabolite levels by inhibiting or activating key enzymes involved in their synthesis or degradation . These interactions highlight the complex role of this compound in cellular metabolism and its potential impact on various biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Additionally, it can bind to proteins in the cytoplasm and nucleus, affecting its localization and activity . The distribution of this compound within tissues is also influenced by its affinity for different cell types and its ability to cross biological membranes . These factors play a crucial role in determining the bioavailability and effectiveness of this compound in vivo.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on DNA replication and energy metabolism . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct this compound to specific organelles, enhancing its activity and specificity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple stepsCommon reagents used in these reactions include phosphorus oxychloride, chloroacetyl chloride, and various amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives
Uniqueness
N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride stands out due to its unique combination of a benzothiazole ring, a pyrazole ring, and a morpholine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2S.ClH/c1-14-13-16(24(2)23-14)19(27)26(8-4-7-25-9-11-28-12-10-25)20-22-18-15(21)5-3-6-17(18)29-20;/h3,5-6,13H,4,7-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOQHZBXWFSAKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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